E-6123

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

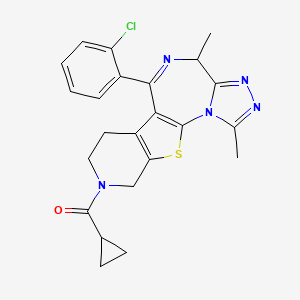

IUPAC Name |

[9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5OS/c1-12-21-27-26-13(2)29(21)23-19(20(25-12)15-5-3-4-6-17(15)24)16-9-10-28(11-18(16)31-23)22(30)14-7-8-14/h3-6,12,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQVYSUCZLYBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E-6123: A Potent Platelet-Activating Factor Receptor Antagonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-6123 is a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor. Preclinical studies have demonstrated its significant efficacy in mitigating key pathological features of asthma and anaphylaxis, including bronchoconstriction, eosinophil infiltration, and airway hyperresponsiveness. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical experiments, detailed methodologies where available, and visualizations of the relevant biological pathways and experimental workflows. While extensive preclinical data underscores its therapeutic potential, information regarding the clinical development of this compound is not publicly available.

Core Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of platelet-activating factor (PAF) to its receptor (PAF-R), a G-protein coupled receptor. PAF is a potent phospholipid mediator implicated in a wide range of inflammatory and allergic responses. By blocking the PAF-R, this compound effectively abrogates the downstream signaling cascades initiated by PAF, leading to the attenuation of various pathophysiological processes.

The binding of PAF to its receptor typically activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, a key event in cellular activation. This compound has been shown to inhibit this PAF-induced increase in intracellular calcium concentration in eosinophils, a critical cell type in allergic inflammation.[1]

References

E-6123: A Potent and Selective Platelet-Activating Factor Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E-6123 is a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor. A member of the thienodiazepine class of compounds, this compound has demonstrated significant efficacy in preclinical models of asthma, anaphylaxis, and other inflammatory conditions. Its mechanism of action is centered on the competitive inhibition of the PAF receptor, a G-protein coupled receptor (GPCR) pivotal in mediating inflammatory and thrombotic processes. This document provides a comprehensive overview of the function of this compound, including its pharmacological effects, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are also provided to facilitate further research and development.

Introduction

Platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. The biological effects of PAF are mediated through its specific receptor, a member of the GPCR superfamily. Given the central role of the PAF/PAFR axis in inflammatory diseases, the development of PAFR antagonists has been a significant area of therapeutic interest.

This compound, identified as (S)-(+)-6-(2-chlorophenyl)-3-cyclopropanecarbonyl-8,11-dimethyl-2,3,4,5-tetrahydro-8H-pyrido[4',3':4,5]thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, emerged from a series of triazolothienodiazepine derivatives as a lead candidate with high affinity and selectivity for the PAF receptor. Preclinical studies have highlighted its potential as a therapeutic agent for conditions such as asthma.

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, PAF, thereby inhibiting the initiation of downstream intracellular signaling cascades. The PAF receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.

Figure 1: PAF Receptor Signaling Pathway and Inhibition by this compound. This diagram illustrates the Gq-mediated signaling cascade initiated by PAF binding to its receptor, leading to downstream cellular responses. This compound acts as a competitive antagonist, blocking the initial step of this pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay | Species/Cell Type | Parameter | Value | Reference |

| PAF-induced increase in intracellular Ca²⁺ | Guinea Pig Eosinophils | IC₅₀ | 14 nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ED₅₀ | Reference |

| PAF-induced bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Oral | 1.3 µg/kg | [3] |

| Antigen-induced bronchoconstriction (passive sensitization) | Guinea Pig | Inhibition of bronchoconstriction | Oral | 3 µg/kg | |

| Antigen-induced bronchoconstriction (active sensitization) | Guinea Pig | Inhibition of bronchoconstriction | Oral | 10 µg/kg | |

| Anaphylactic death | Mouse | Protection from death | Oral | 7 µg/kg |

Table 3: Comparative In Vivo Efficacy against other PAF Antagonists

| Compound | Species | Model | ED₅₀ (Oral) | Reference |

| This compound | Guinea Pig | PAF-induced bronchoconstriction | 1.3 µg/kg | [3] |

| WEB2347 | Guinea Pig | PAF-induced bronchoconstriction | 26 µg/kg | [3] |

| Y-24180 | Guinea Pig | PAF-induced bronchoconstriction | 12 µg/kg | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PAF Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of this compound to the PAF receptor using a competitive radioligand binding assay.

Figure 2: Experimental Workflow for PAF Receptor Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound like this compound to the PAF receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing a high density of PAF receptors (e.g., platelets isolated from rabbit or human blood, or a recombinant cell line).

-

Harvest cells and wash with an appropriate buffer (e.g., Tris-HCl with MgCl₂).

-

Lyse the cells by homogenization or sonication in a hypotonic buffer.

-

Centrifuge the lysate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radiolabeled PAF (e.g., [³H]-PAF).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

The cell membrane preparation.

-

-

For determination of non-specific binding, a parallel set of wells should contain a high concentration of unlabeled PAF.

-

Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs

This protocol describes the measurement of bronchoconstriction in anesthetized, artificially ventilated guinea pigs and the assessment of the inhibitory effect of this compound.

Protocol:

-

Animal Preparation:

-

Anesthetize male Hartley guinea pigs with an appropriate anesthetic (e.g., pentobarbital sodium).

-

Perform a tracheotomy and cannulate the trachea.

-

Artificially ventilate the animal with a constant volume respirator.

-

Cannulate the jugular vein for intravenous administration of substances.

-

-

Measurement of Bronchoconstriction:

-

Measure changes in pulmonary inflation pressure as an index of bronchoconstriction. This can be achieved using the Konzett-Rössler method, where the overflow of air from the respirator due to increased airway resistance is measured.

-

Alternatively, measure changes in tracheal pressure with a pressure transducer.

-

-

Experimental Procedure:

-

Administer this compound or vehicle orally at a defined time before the PAF challenge.

-

After a stabilization period, induce bronchoconstriction by an intravenous injection of a submaximal dose of PAF.

-

Record the increase in pulmonary inflation pressure or tracheal pressure.

-

Calculate the percentage inhibition of the PAF-induced bronchoconstriction by this compound compared to the vehicle-treated control group.

-

-

Data Analysis:

-

Express the bronchoconstrictor response as the maximum increase in inflation pressure.

-

Calculate the percentage inhibition for each dose of this compound.

-

Determine the ED₅₀ value (the dose of this compound that causes 50% inhibition of the PAF-induced bronchoconstriction) by regression analysis.

-

Inhibition of Eosinophil Infiltration in Guinea Pig Airways

This protocol details the evaluation of this compound's effect on PAF- or allergen-induced eosinophil infiltration into the airways of guinea pigs.

Protocol:

-

Animal Model:

-

Sensitize guinea pigs to an allergen (e.g., ovalbumin) if studying an allergic model.

-

Administer this compound or vehicle orally prior to challenge.

-

Challenge the animals with an aerosol of PAF or the specific allergen to induce airway inflammation.

-

-

Bronchoalveolar Lavage (BAL):

-

At a specified time after the challenge, euthanize the animals.

-

Perform a tracheotomy and cannulate the trachea.

-

Instill and withdraw a fixed volume of saline into the lungs several times to collect BAL fluid.

-

-

Cell Counting and Differentiation:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides of the BAL cells and stain with a suitable stain (e.g., Diff-Quik) to differentiate the cell types (eosinophils, neutrophils, macrophages, lymphocytes).

-

Count at least 400 cells per slide to determine the percentage of each cell type.

-

Calculate the absolute number of eosinophils in the BAL fluid.

-

-

Histological Analysis:

-

Alternatively, or in addition to BAL, perfuse the lungs with fixative.

-

Dissect the lung tissue, embed in paraffin, and cut sections.

-

Stain the sections with a stain that allows for the identification of eosinophils (e.g., hematoxylin and eosin, or specific stains for eosinophil granules).

-

Quantify the number of eosinophils in the peribronchial and perivascular areas under a microscope.

-

-

Data Analysis:

-

Compare the number of eosinophils in the BAL fluid or lung tissue of this compound-treated animals with that of vehicle-treated controls.

-

Express the data as the mean ± SEM and analyze for statistical significance using appropriate statistical tests.

-

Conclusion

This compound is a potent and selective PAF receptor antagonist with demonstrated efficacy in preclinical models of inflammatory and allergic diseases. Its mechanism of action, involving the direct blockade of the PAF receptor, prevents the initiation of a key inflammatory signaling cascade. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other PAF receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. A new in vivo method for the measurement of repetitive anaphylactic responses in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of oral E6123, a novel PAF antagonist, on biological changes induced by PAF inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

E-6123: A Technical Overview of its Interaction with the Platelet-Activating Factor Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics and mechanism of action of E-6123, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved, offering a comprehensive resource for professionals in pharmacology and drug development.

Core Data Summary: this compound Bioactivity

| Parameter | Value | Assay Type | Cell Type | Species | Reference |

| IC50 | 14 nM | Inhibition of PAF-induced intracellular Ca2+ increase | Eosinophils | Guinea Pig | [2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PAF-induced increase in intracellular calcium, a key downstream event of PAF receptor activation.

Comparative studies have highlighted the high potency of this compound, noting that its inhibitory effects on anaphylactic responses are significantly more potent than other PAF antagonists such as WEB 2347 and Y-24180.[3] In vitro, it demonstrates similar activity to these compounds, but it is considerably more active in vivo.[4]

Experimental Protocols

While a specific, detailed protocol for the determination of this compound's binding affinity has not been published, the following is a representative experimental protocol for a competitive radioligand binding assay for the PAF receptor, based on established methodologies.[1][5][6][7] This type of assay is the gold standard for determining the direct binding affinity of a compound to its receptor.

Protocol: Competitive Radioligand Binding Assay for PAF Receptor

1. Materials and Reagents:

-

Radioligand: [3H]PAF (specific activity ~150-200 Ci/mmol)

-

Test Compound: this compound

-

Unlabeled Ligand: Non-radioactive PAF (for determination of non-specific binding)

-

Membrane Preparation: Platelet membranes or membranes from cells expressing the PAF receptor (e.g., rabbit platelets, human neutrophils, or a recombinant cell line).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail

-

96-well plates, filtration apparatus, and a scintillation counter.

2. Membrane Preparation:

-

Isolate platelets from whole blood by differential centrifugation.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).

-

Lyse the platelets via sonication or hypotonic buffer.

-

Centrifuge the lysate at a low speed to remove cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Assay Procedure:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled PAF (1 µM, for non-specific binding).

-

50 µL of varying concentrations of this compound (typically from 10-11 to 10-5 M).

-

50 µL of [3H]PAF at a concentration close to its Kd (e.g., 1-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a PAF receptor competitive binding assay.

Signaling Pathways

The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This compound, as a competitive antagonist, prevents this activation by occupying the binding site.

The primary signaling pathway initiated by PAFR activation involves the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.

References

- 1. A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of oral E6123, a novel PAF antagonist, on biological changes induced by PAF inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a novel PAF antagonist, E6123, on passive anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a novel PAF antagonist, E6123, on PAF-induced biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of specific binding sites of 3H-labelled platelet-activating factor ([3H]PAF) and a new antagonist, [3H]SR 27417, on guinea-pig tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

E-6123: A Technical Whitepaper on a Potent Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-6123 is a potent and orally active platelet-activating factor (PAF) receptor antagonist developed by Eisai Co., Ltd. in the early 1990s. Belonging to the thienodiazepine class of compounds, this compound demonstrated significant promise in preclinical models of asthma and anaphylaxis. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical pharmacology, and pharmacokinetic profile of this compound, based on publicly available scientific literature. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context.

Introduction

Platelet-activating factor (PAF) is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). The development of PAFR antagonists has been a significant area of research for the treatment of inflammatory conditions such as asthma, allergic rhinitis, and sepsis.

This compound, with the chemical name (S)-(+)-6-(2-chlorophenyl)-3-cyclopropanecarbonyl-8,11-dimethyl-2, 3,4,5- tetrahydro-8H-pyrido[4',3':4,5]thieno[3,2-f][1][2][3]triazolo [4,3-a][1][3]diazepine, emerged from the research programs at Eisai Co., Ltd. as a promising candidate with high potency and oral bioavailability[1]. This whitepaper will detail the technical aspects of its preclinical development.

Mechanism of Action

This compound functions as a competitive antagonist of the platelet-activating factor receptor (PAFR). By binding to the receptor, it prevents the downstream signaling cascade initiated by PAF. The primary mechanism of PAFR signaling involves the activation of Gq and Gi proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in cellular activation[3][4]. This compound effectively inhibits this PAF-induced increase in intracellular free calcium, as demonstrated in guinea pig eosinophils[1].

Signaling Pathway Diagram

Caption: Downstream signaling of the PAF receptor and the antagonistic action of this compound.

Preclinical Efficacy

This compound demonstrated high potency in various in vivo and in vitro models of allergic and inflammatory responses. Its efficacy was notably superior to other PAF antagonists of its time, such as WEB2347 and Y-24180[2][5][6].

Quantitative Efficacy Data

| Assay | Model/System | Metric | Value | Reference |

| In Vivo Efficacy | ||||

| PAF-induced Bronchoconstriction | Guinea Pig | ED50 (p.o.) | 1.3 µg/kg | [1] |

| Antigen-induced Bronchoconstriction | Guinea Pig | Effective Dose (p.o.) | 3 and 10 µg/kg | [5] |

| PAF-induced Lethality | Mouse | ED50 (p.o.) | 7 µg/kg | [2][5] |

| In Vitro Efficacy | ||||

| PAF-induced Ca2+ Mobilization | Guinea Pig Eosinophils | IC50 | 14 nM | [1] |

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several animal species, revealing good oral bioavailability and a pharmacokinetic behavior consistent with a two-compartment model after intravenous administration[1]. Plasma concentrations were quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Bioavailability (%) | Key Findings | Reference |

| Rat | IV / Oral | 1 mg/kg | ~65 | Two-compartment model fit | [1] |

| Guinea Pig | IV / Oral | 1 mg/kg | ~95 | Lowest plasma protein binding | [1] |

| Dog | IV / Oral | 1 mg/kg | ~81 | Two-compartment model fit | [1] |

| Rhesus Monkey | IV / Oral | 1 mg/kg | 32-99 | High variability; metabolic polymorphism observed | [1] |

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not fully available in the public domain. The following are representative methodologies based on the abstracts of the original publications and general knowledge of these experimental techniques.

Bronchoconstriction in Guinea Pigs

This model is used to assess the ability of a compound to inhibit airway narrowing induced by a bronchoconstrictor agent like PAF or an antigen.

-

Animals: Male Hartley guinea pigs are typically used.

-

Sensitization (for antigen-induced model): Animals are passively or actively sensitized with an antigen such as ovalbumin.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 1-30 µg/kg) at a set time before the challenge.

-

Challenge: Animals are challenged with an inhaled aerosol of PAF or the specific antigen.

-

Measurement: Bronchoconstriction is measured by assessing changes in airway resistance, often using a whole-body plethysmograph. The dose of the antagonist required to inhibit the response by 50% (ED50) is then calculated.

Experimental Workflow: Guinea Pig Bronchoconstriction Assay

Caption: A representative workflow for assessing the efficacy of this compound in a guinea pig model of bronchoconstriction.

Anaphylactic Death in Mice

This model assesses the protective effect of a compound against a lethal systemic anaphylactic reaction.

-

Animals: Male ICR mice are commonly used.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Challenge: A lethal dose of PAF is administered intravenously.

-

Observation: The survival rate is monitored over a specified period.

-

Endpoint: The dose of this compound that protects 50% of the animals from death (ED50) is determined.

Intracellular Calcium Mobilization Assay

This in vitro assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by PAF.

-

Cells: Eosinophils are isolated from guinea pigs.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Indo-1.

-

Treatment: The cells are pre-incubated with various concentrations of this compound.

-

Stimulation: PAF is added to the cells to induce calcium mobilization.

-

Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer or a flow cytometer.

-

Analysis: The concentration of this compound required to inhibit the PAF-induced calcium signal by 50% (IC50) is calculated.

Development Status and Conclusion

The preclinical data for this compound strongly supported its potential as a therapeutic agent for asthma and other PAF-mediated inflammatory diseases. Its high in vivo potency and oral activity were significant advantages. However, despite the promising preclinical profile, there is no publicly available information suggesting that this compound progressed into clinical trials for these indications. The broader clinical development landscape for PAF antagonists in the 1990s and early 2000s was challenging, with many candidates failing to demonstrate significant efficacy in human asthma trials[7][8][9][10]. This industry-wide trend may have influenced the decision not to advance this compound into clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Effects of PAF on excitatory neuro-effector transmission in dog airways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. deepdyve.com [deepdyve.com]

- 8. US4155913A - Thienotriazolodiazepine derivatives - Google Patents [patents.google.com]

- 9. US20030229078A1 - Synthesis and use of thienotriazolodiazepines - Google Patents [patents.google.com]

- 10. Notice of the Settlement of Patent Infringement Litigation Related to Lenvatinib in the U.S. | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]

The Role of E-6123 in the Inflammatory Response: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of E-6123, a potent and selective platelet-activating factor (PAF) receptor antagonist, and its role in mitigating inflammatory responses. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide an overview of the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically binding to and blocking the platelet-activating factor receptor (PAFR). PAF is a potent phospholipid mediator that plays a crucial role in the pathogenesis of various inflammatory and allergic diseases, including asthma and anaphylaxis. By antagonizing the PAFR, this compound effectively inhibits the downstream signaling cascades initiated by PAF, thereby reducing key features of the inflammatory response such as bronchoconstriction, eosinophil infiltration, and bronchial hyperreactivity.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various preclinical models of inflammation.

Table 1: In Vivo Efficacy of this compound in Guinea Pig Models

| Model | Parameter Measured | Route of Administration | ED50 / Effective Dose | Reference |

| PAF-induced Bronchoconstriction | Bronchoconstriction | Oral | 1.3 µg/kg | [2] |

| PAF-induced Eosinophil Infiltration | Eosinophil Infiltration | Oral | 1 and 10 µg/kg (significant inhibition) | [2] |

| PAF-induced Bronchial Hyperreactivity | Bronchial Hyperreactivity | Oral | 10 µg/kg (significant inhibition) | [2] |

| Antigen-induced Bronchoconstriction (passive sensitization) | Bronchoconstriction | Oral | 3 µg/kg | [4] |

| Antigen-induced Bronchoconstriction (active sensitization) | Bronchoconstriction | Oral | 10 µg/kg | [4] |

| Antigen-induced Airway Hyperreactivity | Airway Hyperreactivity | Oral | 30 µg/kg | [4] |

Table 2: In Vitro and In Vivo Efficacy of this compound in Various Models

| Model | Parameter Measured | IC50 / Effective Concentration/Dose | Reference |

| Guinea Pig Eosinophils | PAF-induced increase in intracellular Ca2+ | 14 nM | [2] |

| Mouse Model of Anaphylaxis | Anaphylactic Death | ED50 (oral): 7 µg/kg | [4] |

| Cell Culture | Thapsigargin-induced IL-6 mRNA and protein increase | Partial inhibition at 1 and 10 µM | [1] |

Table 3: Comparative Efficacy of PAF Antagonists in PAF-induced Bronchoconstriction in Guinea Pigs

| Compound | ED50 (p.o.) | Reference |

| This compound | 1.3 µg/kg | [2] |

| WEB2347 | 26 µg/kg | [2] |

| Y-24180 | 12 µg/kg | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound in blocking PAF-induced inflammatory signaling.

Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the cited studies.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxicity of a compound on cells.

-

Cell Culture: Peritoneal cells are cultured in a suitable medium.

-

Treatment: Cells are incubated with various concentrations of this compound for a specified period.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the cells are incubated for an additional 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells cleaves the MTT to formazan, a blue compound.[1]

-

Solubilization: The formazan crystals are solubilized by adding an acidic isopropanol solution.[1]

-

Quantification: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[1]

In Vivo Models of Airway Inflammation in Guinea Pigs

These models are used to evaluate the efficacy of this compound in a setting that mimics aspects of human asthma.

-

Sensitization (for antigen-induced models): Guinea pigs are sensitized to an antigen, typically ovalbumin, either passively (by injection of antibodies) or actively (by repeated exposure to the antigen).[3][4]

-

Drug Administration: this compound is administered orally at various doses.[2][4]

-

Challenge: After a specified time, the animals are challenged with either inhaled PAF or the sensitizing antigen to induce an inflammatory response.[2][4]

-

Measurement of Bronchoconstriction: Airway resistance is measured to quantify the degree of bronchoconstriction.

-

Measurement of Bronchial Hyperreactivity: The response to a non-specific bronchoconstrictor (e.g., histamine or acetylcholine) is measured to assess airway hyperreactivity.[2][3][4]

-

Eosinophil Infiltration: Bronchoalveolar lavage (BAL) is performed, and the fluid is analyzed to count the number of eosinophils, or tissue sections from the trachea and bronchi are examined histologically.[2][3]

Measurement of Intracellular Calcium Concentration

This assay determines the effect of this compound on PAF-induced calcium signaling in inflammatory cells.

-

Cell Loading: Isolated guinea pig eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Treatment: Cells are pre-incubated with this compound.

-

Stimulation: The cells are then stimulated with PAF.

-

Fluorescence Measurement: The change in fluorescence upon PAF stimulation is measured, which corresponds to the change in intracellular free calcium concentration. The inhibitory effect of this compound is quantified by comparing the response in treated versus untreated cells.[2]

Mouse Model of Anaphylaxis

This model is used to assess the protective effect of this compound against a systemic allergic reaction.

-

Sensitization: Mice are passively sensitized with an antigen-specific antibody.

-

Drug Administration: this compound is administered orally.

-

Antigen Challenge: After a set period, the mice are challenged with the corresponding antigen to induce an anaphylactic response.

-

Endpoint: The primary endpoint is survival, and the dose at which 50% of the animals are protected from lethal anaphylaxis (ED50) is determined.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological effects of oral E6123, a novel PAF antagonist, on biological changes induced by PAF inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a novel PAF antagonist, E6123, on passive anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of a novel PAF antagonist E6123 on anaphylactic responses in passively and actively sensitized guinea pigs and passively sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

E-6123: A Technical Guide on its Antagonistic Effects on Eosinophil Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in the pathogenesis of various inflammatory and allergic diseases, including asthma. Their activation and recruitment to inflammatory sites are mediated by a complex network of signaling molecules, among which Platelet-Activating Factor (PAF) plays a significant role. E-6123 is a potent and selective antagonist of the PAF receptor, and this document provides a comprehensive technical overview of its effects on eosinophil biology. This guide details the mechanism of action of this compound, its impact on key eosinophil functions, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to Eosinophils and Platelet-Activating Factor (PAF)

Eosinophils are granulocytic white blood cells that play a crucial role in type 2 immune responses, particularly in allergic reactions and defense against parasitic infections.[1][2] However, their excessive activation and infiltration into tissues can lead to chronic inflammation and tissue damage, characteristic of diseases like asthma, atopic dermatitis, and eosinophilic esophagitis.[3][4] Eosinophils exert their effects through the release of a variety of potent mediators, including cytotoxic granule proteins, inflammatory cytokines, and reactive oxygen species (ROS).[3]

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that is involved in a wide range of inflammatory processes.[5] It is produced by various immune and endothelial cells and exerts its effects by binding to the G-protein coupled PAF receptor (PAF-R) on target cells, including eosinophils.[5] The activation of PAF-R on eosinophils triggers a cascade of intracellular signaling events leading to chemotaxis, adhesion, degranulation, and the production of superoxide anions.[6]

This compound: A Potent PAF Receptor Antagonist

This compound, with the chemical name (S)-(+)-6-(2-chlorophenyl)-3-cyclopropanecarbonyl-8,11-dimethyl-2,3,4,5-tetrahydro-8H-pyrido[4',3':4,5]thieno[3,2-f][1][3][6]triazolo[4,3-a][3][6]diazepine, is a novel and potent antagonist of the Platelet-Activating Factor receptor.[6] Its primary mechanism of action is the competitive inhibition of PAF binding to its receptor, thereby blocking the downstream signaling pathways that mediate the pro-inflammatory effects of PAF on eosinophils and other cells.

Effects of this compound on Eosinophil Function

The primary documented effects of this compound on eosinophils revolve around the inhibition of PAF-induced responses.

Inhibition of Intracellular Calcium Mobilization

A key early event in PAF-induced eosinophil activation is the rapid increase in intracellular free calcium concentration ([Ca2+]i). This compound has been shown to potently inhibit this response in guinea pig eosinophils.[6]

Inhibition of Eosinophil Infiltration

In vivo studies in guinea pigs have demonstrated that oral administration of this compound significantly inhibits the infiltration of eosinophils into the bronchiole and trachea induced by PAF inhalation.[6] This suggests that this compound can effectively block the chemotactic signals that recruit eosinophils to sites of allergic inflammation. However, in a model of aeroallergen-induced bronchial eosinophilia in guinea pigs, therapeutically administered this compound did not show an inhibitory effect on eosinophil infiltration.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data for the effects of this compound on eosinophil-related functions.

Table 1: In Vitro Effects of this compound on Eosinophil Function

| Parameter | Cell Type | Stimulant | IC50 Value | Reference |

| Inhibition of [Ca2+]i Increase | Guinea Pig Eosinophils | PAF | 14 nM | [6] |

Table 2: In Vivo Effects of this compound in Guinea Pig Models

| Effect | Model | Administration | ED50/Effective Dose | Reference |

| Inhibition of PAF-induced Bronchoconstriction | PAF Inhalation | Oral | 1.3 µg/kg | [6] |

| Inhibition of PAF-induced Eosinophil Infiltration | PAF Inhalation | Oral | 1 and 10 µg/kg | [6] |

Signaling Pathways

PAF Receptor Signaling in Eosinophils and the Point of Intervention for this compound

PAF binding to its G-protein coupled receptor (PAF-R) on eosinophils activates multiple downstream signaling cascades. This process is believed to involve at least two distinct pathways: one mediated by pertussis toxin (PTX)-sensitive Gi proteins and another by PTX-resistant Gq proteins. These pathways ultimately lead to the activation of key effector molecules such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), resulting in increased intracellular calcium, activation of protein kinase C (PKC), and subsequent eosinophil responses like chemotaxis, degranulation, and superoxide production. This compound acts as a competitive antagonist at the PAF-R, preventing the initiation of these downstream signals.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not publicly available. However, the following are representative, detailed methodologies for the key experiments cited.

In Vivo Eosinophil Infiltration in Guinea Pig Lungs

This protocol describes a general method for assessing PAF-induced eosinophil infiltration into the airways of guinea pigs, a key in vivo model for evaluating the efficacy of anti-inflammatory compounds like this compound.[1][6]

Protocol Steps:

-

Animal Preparation: Male Hartley guinea pigs are used. For allergen-induced models, animals are actively sensitized with an allergen like ovalbumin.

-

Drug Administration: this compound or a vehicle control is administered to the animals, typically via oral gavage, at specified doses and time points before the challenge.

-

Airway Challenge: Animals are placed in an exposure chamber and subjected to an aerosol of PAF or the relevant allergen for a defined period.

-

Post-Challenge Period: Animals are monitored for a specific duration (e.g., 24-48 hours) to allow for the development of the inflammatory response and eosinophil infiltration.

-

Bronchoalveolar Lavage (BAL): Animals are anesthetized, and the lungs are lavaged with a sterile saline solution through a tracheal cannula. The BAL fluid is collected.

-

Cell Processing: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed using a hemocytometer. Cytospin preparations of the cells are made on microscope slides.

-

Differential Staining: The slides are stained with a differential stain, such as Wright-Giemsa, to allow for the identification of different leukocyte populations.

-

Microscopic Analysis: The number of eosinophils, neutrophils, macrophages, and lymphocytes is determined by counting at least 400 cells under a microscope. The results are expressed as the percentage and absolute number of each cell type.

-

Data Analysis: The data from the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of eosinophil infiltration.

In Vitro Measurement of Intracellular Calcium ([Ca2+]i) in Eosinophils

This protocol outlines a standard method for measuring changes in intracellular calcium concentration in isolated eosinophils using a fluorescent calcium indicator. This assay is crucial for determining the direct inhibitory effect of compounds like this compound on early signaling events.

Protocol Steps:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of guinea pigs or humans using density gradient centrifugation followed by negative selection with immunomagnetic beads to achieve high purity.

-

Dye Loading: The isolated eosinophils are incubated with a cell-permeant fluorescent calcium indicator, such as Fura-2 AM, in a suitable buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Incubation and Washing: The cells are incubated to allow intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells. The cells are then washed to remove any extracellular dye.

-

Pre-treatment: The dye-loaded eosinophils are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Fluorometric Measurement: The cell suspension is placed in a cuvette in a fluorometer. The fluorescence is monitored at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) while emission is recorded at a single wavelength (e.g., 510 nm). A baseline fluorescence ratio is established.

-

Cell Stimulation: A specific concentration of PAF is added to the cuvette to stimulate the eosinophils.

-

Data Acquisition: The fluorescence intensities at both excitation wavelengths are continuously recorded over time.

-

Data Analysis: The ratio of the fluorescence intensities (e.g., F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration. The change in this ratio upon stimulation is used to quantify the calcium response. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control. The IC50 value is calculated from the dose-response curve.

Conclusion

This compound is a potent PAF receptor antagonist that effectively inhibits key PAF-mediated functions in eosinophils, including intracellular calcium mobilization and in vivo infiltration into airways. The available data, primarily from preclinical models, suggests that this compound holds potential as a therapeutic agent for eosinophil-driven inflammatory diseases such as asthma. Further research is warranted to explore the full spectrum of its effects on human eosinophil functions, including degranulation, adhesion, and reactive oxygen species production, to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

- 1. Inhibition of PAF-induced eosinophil accumulation in pulmonary airways of guinea pigs by anti-asthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superoxide production by eosinophils: activation by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse and human eosinophils degranulate in response to PAF and lysoPAF via a PAF-receptor independent mechanism: evidence for a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Eosinophil recruitment into guinea pig lungs after PAF-acether and allergen administration. Modulation by prostacyclin, platelet depletion, and selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of E-52862 (S1RA): A Selective Sigma-1 Receptor Antagonist for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of pain management is continually evolving, with a pressing need for novel therapeutic agents that offer improved efficacy and safety profiles over existing treatments. In this context, the sigma-1 (σ1) receptor has emerged as a promising target for the development of new analgesics. This technical guide provides a comprehensive overview of the pharmacology of E-52862, a potent and selective σ1 receptor antagonist, also known as S1RA.

It is important to note that the designation "E-6123" primarily refers to an older compound, a platelet-activating factor (PAF) receptor antagonist investigated for its potential in treating conditions like asthma and anaphylaxis.[1][2][3] Given the more recent and extensive research and clinical development of E-52862, this guide will focus on this latter compound, which is of significant interest to the contemporary scientific community. E-52862 has demonstrated considerable promise in preclinical models of neuropathic and inflammatory pain and has progressed to Phase II clinical trials.[4][5]

This document will delve into the mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical efficacy of E-52862, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Mechanism of Action

E-52862 exerts its pharmacological effects primarily through the selective antagonism of the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, which modulates intracellular Ca²⁺ signaling and interacts with various ion channels and G-protein coupled receptors.[6]

By antagonizing the σ1 receptor, E-52862 inhibits its chaperoning activity, which in the context of pain, leads to the modulation of key signaling pathways involved in central sensitization and pain hypersensitivity.[6][7] A significant aspect of its mechanism is the attenuation of N-methyl-D-aspartate (NMDA) receptor activity, which is crucial in the development and maintenance of neuropathic pain states. Furthermore, E-52862 has been shown to enhance opioid-mediated analgesia without increasing opioid-related side effects, suggesting a potential role as an adjuvant therapy.[8]

The proposed mechanism of action for E-52862 in attenuating neuropathic pain is illustrated in the following signaling pathway diagram.

Figure 1: Proposed signaling pathway for E-52862 in the modulation of neuropathic pain.

Pharmacodynamics

The pharmacodynamic profile of E-52862 is characterized by its high affinity and selectivity for the σ1 receptor.

Receptor Binding Affinity

In vitro radioligand binding assays have been employed to determine the binding affinity of E-52862 for various receptors. The results consistently demonstrate a high affinity for the human and guinea pig σ1 receptors, with significantly lower affinity for the σ2 receptor and a wide range of other receptors, ion channels, and transporters.[7][9]

| Target | Species | Kᵢ (nM) | Reference |

| Sigma-1 (σ1) Receptor | Human | 17.0 ± 7.0 | [4][9] |

| Guinea Pig | 23.5 | [9] | |

| Sigma-2 (σ2) Receptor | Guinea Pig | > 1000 | [9] |

| Rat | 9300 | [10] | |

| 5-HT₂₋ Receptor | Human | 328 | [9] |

| Table 1: Receptor Binding Affinities (Kᵢ) of E-52862 (S1RA) |

In Vitro Functional Activity

Functional assays have confirmed the antagonistic activity of E-52862 at the σ1 receptor. In studies using guinea pig eosinophils, this compound (the PAF antagonist) was shown to inhibit the PAF-induced increase in intracellular free calcium ion concentration with an IC₅₀ value of 14 nM.[1] While this data is for a different compound, it highlights a common functional assay methodology. For E-52862, its antagonistic activity at the human 5-HT₂₋ receptor was determined to have a low potency with an IC₅₀ of 4700 nM.[7][9]

Pharmacokinetics

The pharmacokinetic profile of E-52862 has been investigated in both preclinical animal models and in human clinical trials. For the purpose of this guide, we will focus on the preclinical data. In contrast, pharmacokinetic data for the PAF antagonist this compound is available for several animal species.[11]

Animal Pharmacokinetics of this compound (PAF Antagonist)

Pharmacokinetic parameters of this compound were determined following intravenous (i.v.) and oral (p.o.) administration in various animal species.

| Species | Route | Dose (mg/kg) | t₁/₂ (h) | Bioavailability (%) |

| Rat | i.v. | 1 | - | - |

| p.o. | 1 | - | ~65 | |

| Guinea Pig | i.v. | 1 | - | - |

| p.o. | 1 | - | ~95 | |

| Dog | i.v. | 1 | - | - |

| p.o. | 1 | - | ~81 | |

| Rhesus Monkey (EMs) | i.v. | 1 | ~1 | - |

| Rhesus Monkey (PMs) | i.v. | 1 | ~4 | - |

| Rhesus Monkey | p.o. | 1 | - | 32-99 |

| Table 2: Pharmacokinetic Parameters of this compound in Laboratory Animals.[11] (EMs: Extensive Metabolizers, PMs: Poor Metabolizers) |

Human Pharmacokinetics of E-52862 (S1RA)

Phase I clinical trials have shown that E-52862 has a pharmacokinetic profile compatible with once-a-day oral administration in humans.[4] It exhibits rapid, dose-dependent absorption.[6]

Preclinical Efficacy in Animal Models of Pain

E-52862 has demonstrated significant antinociceptive effects in a variety of well-established animal models of neuropathic and inflammatory pain.

Neuropathic Pain Models

E-52862 has been shown to dose-dependently inhibit mechanical and thermal hypersensitivity in models of neuropathic pain, including:

-

Partial Sciatic Nerve Ligation (PSNL) in mice: E-52862 reduced thermal hyperalgesia with an ED₅₀ of 18.8 mg/kg.[10]

-

Chronic Constriction Injury of the Infraorbital Nerve (IoN) in rats: Acute treatment with E-52862 reduced mechanical allodynia.[12]

-

Streptozotocin (STZ)-induced diabetic polyneuropathy in rats: E-52862 reduced mechanical hyperalgesia.[12]

-

Oxaliplatin (OX)-induced polyneuropathy in rats: E-52862 reversed hypersensitivity to cold stimuli.[12]

Inflammatory Pain Models

The efficacy of E-52862 has also been demonstrated in models of inflammatory pain:

-

Formalin-induced nociception in mice: E-52862 dose-dependently inhibited both phases of the formalin response, with an ED₅₀ of 43.7 mg/kg for licking and biting behavior.[7][10]

-

Capsaicin-induced mechanical hypersensitivity in mice: E-52862 reversed mechanical allodynia with an ED₅₀ of 26.3 mg/kg.[7][10]

The following table summarizes the in vivo efficacy of E-52862 in various preclinical pain models.

| Pain Model | Species | Endpoint | Route | ED₅₀ (mg/kg) | Reference |

| Partial Sciatic Nerve Ligation | Mouse | Thermal Hyperalgesia | i.p. | 18.8 | [10] |

| Capsaicin-induced Allodynia | Mouse | Mechanical Allodynia | i.p. | 26.3 | [10] |

| Formalin Test | Mouse | Licking/Biting | i.p. | 43.7 | [10] |

| Table 3: In Vivo Efficacy of E-52862 (S1RA) in Preclinical Pain Models |

Experimental Protocols

To aid in the replication and further investigation of the pharmacology of E-52862, this section provides detailed methodologies for key experiments.

Receptor Binding Assays

The following workflow outlines a typical radioligand binding assay to determine the affinity of a test compound for the σ1 receptor.

Figure 2: Experimental workflow for a σ1 receptor binding assay.

Protocol:

-

Membrane Preparation: Guinea pig brains are homogenized in a sucrose buffer and centrifuged to pellet the membranes. The resulting pellet is resuspended in a suitable assay buffer.

-

Binding Assay: Membrane homogenates are incubated with a fixed concentration of a σ1-selective radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (E-52862).

-

Incubation: The mixture is incubated at a specific temperature for a set duration to allow for binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled σ1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)

The PSNL model is a widely used method to induce neuropathic pain in rodents.

Figure 3: Experimental workflow for the Partial Sciatic Nerve Ligation (PSNL) model.

Protocol:

-

Surgery: Mice are anesthetized, and the right sciatic nerve is exposed at the mid-thigh level. A tight ligation of the dorsal one-third to one-half of the nerve is performed with a silk suture. The muscle and skin are then closed.

-

Post-operative Care: Animals are allowed to recover and are monitored for any signs of distress.

-

Behavioral Testing: At a set time post-surgery (e.g., 7-14 days), when neuropathic pain behaviors are established, baseline sensitivity to a thermal or mechanical stimulus is measured. For thermal hyperalgesia, a radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is recorded.

-

Drug Administration: E-52862 or vehicle is administered via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Testing: Thermal or mechanical sensitivity is reassessed at various time points after drug administration to determine the onset and duration of the antinociceptive effect.

-

Data Analysis: The withdrawal latencies are compared between the drug-treated and vehicle-treated groups to assess the efficacy of E-52862 in reversing neuropathic pain.

Conclusion

E-52862 (S1RA) is a highly selective and potent sigma-1 receptor antagonist with a compelling pharmacological profile for the treatment of pain, particularly neuropathic pain. Its mechanism of action, involving the modulation of central sensitization pathways, offers a novel approach to pain management. The robust preclinical efficacy demonstrated in a variety of animal models, coupled with a favorable pharmacokinetic profile, has supported its advancement into clinical trials. The data presented in this technical guide, including quantitative binding affinities, in vivo efficacy data, and detailed experimental protocols, provide a solid foundation for further research and development of E-52862 and other selective σ1 receptor antagonists as a new class of analgesics. The continued investigation of this compound holds significant promise for addressing the unmet medical needs of patients suffering from chronic pain conditions.

References

- 1. Pharmacological effects of oral E6123, a novel PAF antagonist, on biological changes induced by PAF inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of a novel PAF antagonist E6123 on anaphylactic responses in passively and actively sensitized guinea pigs and passively sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a novel PAF antagonist, E6123, on passive anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. E-52862 - Wikipedia [en.wikipedia.org]

- 5. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Pharmacokinetics of a new thienodiazepine platelet activating factor receptor antagonist (E6123) in laboratory animals. Is there a metabolic polymorphism in the rhesus monkey? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

E-6123: A Potent Platelet-Activating Factor Antagonist for Asthma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E-6123 is a highly potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in the inflammatory cascade of asthma. Preclinical studies have demonstrated its significant efficacy in mitigating hallmark features of asthma, including bronchoconstriction, airway hyperreactivity, and eosinophil infiltration. This technical guide provides a comprehensive overview of this compound as a research tool, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in the investigation of asthma pathophysiology and the development of novel therapeutic strategies.

Introduction to this compound and its Role in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperreactivity and airflow obstruction. Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of asthma. It is released by various inflammatory cells, including mast cells and eosinophils, and elicits a broad range of biological effects that contribute to the asthmatic phenotype. These effects include potent bronchoconstriction, increased vascular permeability, and the recruitment and activation of inflammatory cells, particularly eosinophils.

This compound is a novel and potent thienodiazepine derivative that acts as a specific antagonist to the PAF receptor. By blocking the binding of PAF to its receptor, this compound effectively inhibits the downstream signaling pathways that lead to the pathological changes observed in asthma. Its high potency and oral bioavailability make it a valuable tool for in vivo studies in animal models of asthma.

Quantitative Efficacy of this compound

Preclinical studies have consistently demonstrated the superior efficacy of this compound in various animal models of asthma and anaphylaxis. The following tables summarize the key quantitative data from these studies, highlighting its potency in comparison to other PAF antagonists.

Table 1: In Vivo Efficacy of this compound in Guinea Pig Models of Asthma

| Experimental Model | Parameter Measured | This compound ED₅₀ (p.o.) | Comparator 1: WEB2347 ED₅₀ (p.o.) | Comparator 2: Y-24180 ED₅₀ (p.o.) | Citation |

| PAF Inhalation-Induced Bronchoconstriction | Inhibition of Bronchoconstriction | 1.3 µg/kg | 26 µg/kg | 12 µg/kg | [1] |

| Antigen-Induced Bronchoconstriction (i.v. antigen) | Inhibition of Bronchoconstriction | 3 µg/kg | Not Reported | Not Reported | [2] |

| Antigen-Induced Bronchoconstriction (inhaled antigen) | Inhibition of Bronchoconstriction | 10 µg/kg | Not Reported | Not Reported | [2] |

| Antigen Inhalation-Induced Airway Hyperreactivity | Inhibition of Hyperreactivity | 30 µg/kg | Not Reported | Not Reported | [2] |

| PAF Inhalation-Induced Eosinophil Infiltration | Inhibition of Infiltration | 1 µg/kg | Not Reported | Not Reported | [1] |

| PAF Inhalation-Induced Bronchial Hyperreactivity | Inhibition of Hyperreactivity | 10 µg/kg | Not Reported | Not Reported | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Anaphylaxis

| Experimental Model | Parameter Measured | This compound ED₅₀ (p.o.) | Citation |

| PAF-Induced Anaphylactic Death | Protection from Death | 7 µg/kg | [2] |

Table 3: In Vitro Efficacy of this compound

| Cell Type | Parameter Measured | This compound IC₅₀ | Citation |

| Guinea Pig Eosinophils | Inhibition of PAF-induced increase in intracellular free calcium ion concentration | 14 nM | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by competitively inhibiting the binding of PAF to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various inflammatory cells, including eosinophils and mast cells. This blockade prevents the activation of downstream intracellular signaling cascades that are crucial for the inflammatory and bronchoconstrictive responses in asthma.

Caption: PAF Receptor Signaling Pathway and the Action of this compound.

Upon binding of PAF to its receptor, the Gq protein is activated, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of events leading to the characteristic asthmatic responses. This compound competitively binds to the PAF receptor, preventing this signaling cascade from being initiated.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to evaluate the efficacy of this compound in preclinical models of asthma.

PAF-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is a cornerstone for assessing the bronchodilatory effects of PAF antagonists.

Materials:

-

Male Hartley guinea pigs (300-400g)

-

This compound or vehicle control (e.g., saline)

-

Platelet-Activating Factor (PAF)

-

Anesthetic (e.g., pentobarbital sodium)

-

Whole-body plethysmograph

-

Nebulizer

Procedure:

-

Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) at the desired dose and time before the PAF challenge.

-

Anesthesia and Surgical Preparation: Anesthetize the guinea pig with an appropriate anesthetic. Perform a tracheotomy and cannulate the trachea for artificial ventilation.

-

Baseline Measurement: Place the anesthetized and tracheotomized guinea pig in a whole-body plethysmograph. Allow the animal to stabilize and record baseline respiratory parameters, such as specific airway resistance (sRaw) or lung resistance (RL).

-

PAF Challenge: Administer an aerosolized solution of PAF (e.g., 10-100 µg/mL in saline) for a fixed duration (e.g., 30-60 seconds) using a nebulizer connected to the tracheal cannula.

-

Post-Challenge Measurement: Continuously monitor and record respiratory parameters for a set period (e.g., 5-10 minutes) after the PAF challenge.

-

Data Analysis: Calculate the percentage increase in sRaw or RL from baseline in response to the PAF challenge. Compare the responses in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect of this compound.

Caption: Experimental Workflow for PAF-Induced Bronchoconstriction.

Measurement of Intracellular Free Calcium Ion Concentration ([Ca²⁺]i) in Guinea Pig Eosinophils

This in vitro assay directly assesses the ability of this compound to block the PAF-induced calcium signaling in a key inflammatory cell type in asthma.

Materials:

-

Guinea pigs

-

Percoll solution

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Platelet-Activating Factor (PAF)

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence spectrophotometer or fluorescence microscope with imaging system

Procedure:

-

Isolation of Guinea Pig Eosinophils:

-

Elicit eosinophil-rich peritoneal exudates in guinea pigs by intraperitoneal injection of polymyxin B.

-

Harvest the peritoneal cells by lavage with HBSS.

-

Isolate eosinophils from the cell suspension using a discontinuous Percoll gradient centrifugation method.

-

Verify the purity of the eosinophil preparation by microscopic examination of stained cytospins.

-

-

Loading of Eosinophils with Fura-2 AM:

-

Resuspend the purified eosinophils in HBSS.

-

Incubate the cells with Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

-

Measurement of [Ca²⁺]i:

-

Resuspend the Fura-2-loaded eosinophils in HBSS.

-

Place the cell suspension in a cuvette in a fluorescence spectrophotometer or on a glass coverslip for microscopic imaging.

-

Record the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

Add this compound or vehicle to the cells and incubate for a short period.

-

Stimulate the cells with PAF (e.g., 10⁻⁸ M).

-

Continuously record the changes in the 340/380 nm fluorescence ratio.

-

-

Data Analysis:

-

Calculate the intracellular calcium concentration from the fluorescence ratio using the Grynkiewicz equation.

-

Determine the inhibitory effect of this compound by comparing the peak [Ca²⁺]i increase in response to PAF in the presence and absence of the compound.

-

Calculate the IC₅₀ value of this compound for the inhibition of PAF-induced calcium mobilization.

-

Caption: Workflow for Measuring Intracellular Calcium in Eosinophils.

Conclusion

This compound is a powerful and specific research tool for investigating the role of Platelet-Activating Factor in the pathophysiology of asthma. Its high in vivo potency and clear mechanism of action make it an ideal candidate for preclinical studies aimed at understanding the complex inflammatory networks in the airways and for the evaluation of novel anti-asthmatic therapies targeting the PAF pathway. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs, ultimately contributing to the advancement of asthma research and the development of more effective treatments.

References

- 1. Pharmacological effects of oral E6123, a novel PAF antagonist, on biological changes induced by PAF inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of a novel PAF antagonist E6123 on anaphylactic responses in passively and actively sensitized guinea pigs and passively sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

E-6123: An In-Depth Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-6123 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound through its inhibition of the PAF receptor. It details the downstream consequences of PAFR blockade, encompassing the Gq/Phospholipase C and Gi/MAPK cascades, as well as the PI3K/Akt pathway and the subsequent modulation of cytokine production, particularly Interleukin-6 (IL-6). This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental methodologies, and visual representations of the complex signaling networks to facilitate further research and drug development efforts targeting the PAF signaling axis.

Introduction to this compound and the Platelet-Activating Factor Receptor

This compound is a synthetic molecule that acts as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, endogenously produced phospholipid that mediates a wide range of biological effects, including platelet aggregation, inflammation, and anaphylaxis.[1][2][3] Its actions are mediated through the PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor (GPCR).[4][5]

Upon activation by PAF, the PAFR undergoes a conformational change, enabling it to couple to and activate heterotrimeric G proteins, primarily of the Gq and Gi subtypes. This initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. This compound exerts its pharmacological effects by binding to the PAFR and preventing the binding of PAF, thereby inhibiting the initiation of these downstream signaling pathways.

Signaling Pathways Modulated by this compound

By antagonizing the PAF receptor, this compound effectively dampens multiple intracellular signaling cascades. The primary pathways affected are detailed below.

The Gq/Phospholipase C (PLC) Pathway

A major signaling pathway initiated by PAFR activation is through its coupling to Gq proteins. This leads to the activation of Phospholipase C-β (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction and inflammatory mediator release.

This compound, by blocking PAF binding, prevents Gq activation and the subsequent production of IP3 and DAG, thereby inhibiting the rise in intracellular calcium and the activation of PKC.

The Gi/Mitogen-Activated Protein Kinase (MAPK) Pathway

The PAF receptor also couples to inhibitory G proteins (Gi). Activation of Gi by PAF leads to the dissociation of its α and βγ subunits. The βγ subunits can activate downstream effectors, including Phospholipase C and the Ras-Raf-MEK-ERK (MAPK) cascade. The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and inflammation. The activation of ERK (extracellular signal-regulated kinase) leads to the phosphorylation of various transcription factors, altering gene expression.